Alpha-thujene, also known as (-)-3-thujene or origanene, is a naturally occurring monoterpene found in various plants, including Sichuan pepper (Zanthoxylum simulans), Vine pepper (Piper nigrum), and North American Arborvitae (Thuja occidentalis) []. These plants are known for their characteristic woody aromas, and research suggests that alpha-thujene plays a significant role in their sensory properties [].
A study investigating the host selection process of the longhorn beetle Semanotus bifasciatus revealed that the relative content of alpha-thujene and beta-pinene in the bark of Platycladus orientalis (Oriental Thuja) was significantly higher in weakened trees compared to healthy ones []. This suggests that these two compounds may act as signal molecules, informing the beetles of the weakened state of the tree and potentially influencing their host selection behavior.
Due to its pleasant woody and spicy aroma, alpha-thujene is used as a natural flavoring agent in the food and beverage industry []. However, research on the specific applications and safety profile of alpha-thujene in food products is still limited.
While the current body of scientific research on alpha-thujene is relatively small, its potential applications extend beyond the scope discussed above. Some potential research areas include:
Alpha-Thujene, also known as 3-Thujene, is a natural organic compound classified as a bicyclic monoterpene. Its chemical formula is , and it features a bicyclo[3.1.0]hex-2-ene structure with methyl and isopropyl substituents at positions 2 and 5, respectively. This compound is primarily found in the essential oils of various plants, contributing to the aroma and flavor profiles of herbs such as Summer savory and Sichuan pepper .
Alpha-Thujene exhibits notable chemical reactivity, particularly through thermal rearrangements. For instance, when heated to approximately 250°C, it undergoes racemization and can participate in vinylcyclopropane rearrangements, which are significant for understanding its thermal stability and potential applications in synthetic chemistry . Additionally, alpha-Thujene can react with singlet oxygen, leading to various oxidation products .
The synthesis of alpha-Thujene can be achieved through several methods:
Alpha-Thujene has several applications in various fields:
Interaction studies have revealed that alpha-Thujene may influence neurotransmitter systems due to its action on GABA receptors. This interaction suggests that it could modulate neuronal excitability and has implications for neurological health . Moreover, studies on lipid metabolism indicate that it may play a role in cellular signaling pathways related to fatty acid metabolism .
Alpha-Thujene shares structural similarities with other bicyclic monoterpenoids. Notable similar compounds include:
Compound Name | Structure Type | Key Characteristics |
---|---|---|
Alpha-Thujene | Bicyclic Monoterpene | Found in essential oils; GABA modulator |
Beta-Thujene | Bicyclic Monoterpene | Isomeric form; different aroma profile |
Sabinene | Bicyclic Monoterpene | Present in various essential oils; distinct reactivity |
Alpha-Thujene's unique structural features contribute to its specific biological activities and applications compared to these similar compounds. Its dual role as both an aromatic compound and a potential therapeutic agent sets it apart within this class of chemicals .
The biosynthetic pathway leading to α-thujene formation initiates with the enzymatic cyclization of geranyl diphosphate by sabinene synthase, a monoterpene cyclase that catalyzes the complex stereoselective transformation of linear isoprenoid substrates into bicyclic frameworks. Sabinene synthase exhibits the systematic name geranyl-diphosphate diphosphate-lyase [cyclizing, (+)-sabinene-forming] and has been extensively characterized from multiple plant species, including the liverwort Conocephalum conicum and Western red cedar Thuja plicata.
The enzymatic mechanism involves the ionization of the diphosphate moiety from geranyl diphosphate, generating a highly reactive allylic carbocation intermediate that undergoes subsequent cyclization to form the characteristic bicyclic [3.1.0] ring system of sabinene. In Conocephalum conicum, the sabinene synthase has been purified and characterized as an operationally soluble enzyme with a molecular weight of 65,000 daltons, exhibiting optimal activity at pH 7.5 and requiring divalent metal ions as cofactors, with magnesium being the preferred metal ion. The enzyme demonstrates typical monoterpene cyclase properties, requiring only the divalent metal cofactor for catalytic activity without additional cofactor requirements.
Structural studies of sabinene synthase from Western red cedar have provided detailed insights into the molecular architecture controlling cyclization specificity. Three X-ray crystal structures of sabinene synthase have been determined at resolutions ranging from 2.21 to 2.72 Å, revealing both open and partially closed active site conformations. The catalytic metal ion requirement for sabinene synthase is notably broad for a class I terpene cyclase, with optimal catalytic activity observed using manganese or cobalt ions, while more modest activity occurs with magnesium or nickel ions.
Parameter | Conocephalum conicum | Thuja plicata |
---|---|---|
Molecular Weight | 65,000 Da | Not specified |
pH Optimum | 7.5 | Not specified |
Preferred Metal Ion | Mg²⁺ | Mn²⁺, Co²⁺ |
Product Selectivity | (-)-Sabinene | (+)-Sabinene (90%) |
Resolution (X-ray) | Not determined | 2.21-2.72 Å |
The product profile analysis demonstrates that sabinene comprises nearly 90% of the total monoterpene products generated by Western red cedar sabinene synthase, indicating high enzymatic specificity for this particular cyclization pathway. Site-directed mutagenesis studies have revealed critical active site residues that control cyclization outcomes, with the glycine 458 to alanine substitution converting sabinene synthase into a high-activity α-pinene synthase, demonstrating the molecular plasticity underlying different bicyclic monoterpene formation.
The stereochemical differentiation between α-thujene and β-thujene represents a sophisticated enzymatic control mechanism that varies significantly across different plant families and species. α-Thujene and β-thujene are structural isomers that differ in the positioning of substituents on their bicyclic frameworks, with α-thujene featuring the bicyclo[3.1.0]hex-2-ene skeleton substituted at positions 2 and 5 by methyl and isopropyl groups respectively, while β-thujene exhibits substitution at positions 1 and 4.
Chemical isomerization studies have demonstrated that α-thujene can be prepared from sabinene through alkali metal-mediated isomerization processes, indicating the close structural relationship between these bicyclic monoterpenes. The isomerization involves treatment of sabinene with alkali metals such as lithium in the presence of primary or secondary amines, achieving high yields of α-thujene through stereoselective rearrangement mechanisms. This synthetic transformation provides insights into the potential enzymatic mechanisms that may govern natural α-thujene formation in plant systems.
Hydroboration studies have further elucidated the stereochemical relationships between sabinene and α-thujene, demonstrating that (+)-sabinene can be isomerized to (+)-α-thujene under specific reaction conditions. These investigations have provided configurational assignments for the resulting thujanol derivatives and established fundamental structure-activity relationships that inform understanding of natural biosynthetic processes.
Plant Species | α-Thujene Content (%) | β-Thujene Content (%) | Family |
---|---|---|---|
Ferula tingitana | 13.5 (flowers), 2.3 (leaves) | Not reported | Apiaceae |
Thymus camphoratus | Present | Not specified | Lamiaceae |
Thuja occidentalis | Present | Not specified | Cupressaceae |
Citrus reticulata | Present | Not specified | Rutaceae |
Pinus longaeva | Not specified | Present | Pinaceae |
The differential accumulation patterns of α-thujene versus β-thujene across plant taxa suggest distinct enzymatic mechanisms controlling stereoselectivity in thujene biosynthesis. In Ferula tingitana, α-thujene represents a major monoterpene constituent, comprising 13.5% of flower essential oils and 2.3% of leaf essential oils, indicating tissue-specific regulation of thujene biosynthesis. This distribution pattern suggests that enzymatic activities controlling thujene formation may be differentially expressed in reproductive versus vegetative tissues.
The epimerization dynamics appear to be influenced by both genetic factors and environmental conditions, as evidenced by variations in thujene content between different geographical populations of the same species. These observations indicate that the enzymatic machinery controlling α-thujene versus β-thujene formation may be subject to transcriptional regulation in response to ecological pressures and developmental signals.
The transformation of α-thujene and related bicyclic monoterpenes into bioactive thujone derivatives involves sophisticated cytochrome P450-mediated oxidation cascades that have been extensively characterized in Western red cedar and other coniferous species. The complete biosynthetic pathway from sabinene to thujones proceeds through a four-step enzymatic sequence involving initial hydroxylation, followed by oxidation and rearrangement reactions that generate the characteristic ketone functionality of thujone compounds.
Cytochrome P450 enzyme CYP750B1 has been identified as the key hydroxylase responsible for converting (+)-sabinene to (+)-trans-sabinol, representing the second step in thujone biosynthesis. This enzyme belongs to the apparently gymnosperm-specific CYP750 family and represents the first functionally characterized member of this cytochrome P450 subfamily. CYP750B1 demonstrates remarkable substrate specificity, with (+)-sabinene being the only substrate identified among a panel of 19 different monoterpene compounds tested.
The stereoselective nature of CYP750B1-catalyzed hydroxylation is particularly significant, as the enzyme produces exclusively (+)-trans-sabinol rather than the (+)-cis-sabinol isomer. This stereoselectivity has been confirmed through the use of newly synthesized authentic standards and represents a critical control point in thujone biosynthesis. Subsequent enzymatic conversion of (+)-trans-sabinol to (+)-sabinone involves nicotinamide adenine dinucleotide-dependent dehydrogenase activity, which selectively converts the trans-isomer but not the cis-isomer.
Enzyme | Substrate | Product | Cofactor Requirements | Specificity |
---|---|---|---|---|
CYP750B1 | (+)-Sabinene | (+)-trans-Sabinol | Cytochrome P450 reductase, NADPH | High (19 compounds tested) |
CYP76AA25 | (+)-Sabinene | (+)-trans-Sabinol | Cytochrome P450 reductase, NADPH | Broad (multiple substrates) |
Sabinol dehydrogenase | (+)-trans-Sabinol | (+)-Sabinone | NADH | Stereoselective (trans only) |
Transcript profiling studies have revealed that CYP750B1 expression correlates strongly with thujone accumulation across different Western red cedar genotypes. In contrasting genotypes producing high versus low amounts of monoterpenes, including a glandless low-terpenoid clone, CYP750B1 transcript abundance shows patterns consistent with its proposed role in thujone biosynthesis. The glandless genotype (line 5038) exhibits extremely low CYP750B1 transcript levels corresponding to the absence of thujone accumulation, while high-thujone genotypes demonstrate elevated CYP750B1 expression.
Additional cytochrome P450 enzymes have been identified that contribute to thujene-derived metabolite diversity. In the Lamiaceae family, cytochrome P450 monooxygenases of the CYP71D subfamily catalyze the oxidation of γ-terpinene to produce unstable cyclohexadienol intermediates, which are subsequently converted to aromatic compounds including thymol and carvacrol through the action of short-chain dehydrogenase/reductase enzymes. These findings demonstrate the broader role of cytochrome P450-mediated oxidation in monoterpene specialized metabolism beyond the specific thujone biosynthetic pathway.
The cytochrome P450-mediated oxidation cascades represent critical control points in the biosynthesis of bioactive monoterpene derivatives, with implications for plant defense mechanisms and ecological interactions. The tissue-specific expression patterns of these enzymes, particularly their association with glandular structures in coniferous species, suggest coordinated regulation of monoterpene biosynthesis and accumulation in specialized secretory tissues.
Alpha-thujene undergoes complex atmospheric oxidation processes that significantly contribute to secondary organic aerosol formation and atmospheric chemistry [8] [10]. The compound's unique three-membered bicyclic structure creates substantial ring strain that influences its reactivity patterns and oxidation mechanisms [8] [10]. Recent computational and experimental studies have revealed multiple oxidation pathways, including reactions with acyl peroxy radicals, hydroxyl radicals, and nitrate radicals [8] [9] [10].
The atmospheric oxidation of alpha-thujene proceeds through various mechanistic pathways depending on the oxidizing species and environmental conditions [8] [9]. The presence of the strained three-membered ring system makes alpha-thujene particularly susceptible to ring-opening reactions that can lead to highly oxygenated organic molecules [8] [10]. These oxidation processes play crucial roles in the formation of secondary organic aerosol and contribute to the atmospheric fate of this biogenic volatile organic compound [8] [10].
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₆ |
Molecular Weight (g/mol) | 136.23 |
Boiling Point (°C) | 152 |
Density (g/cm³) | 0.935 |
Vapor Pressure (mmHg at 25°C) | 4.77 |
Refractive Index | 1.513 |
Acyl peroxy radical-initiated autoxidation represents a significant atmospheric oxidation pathway for alpha-thujene under specific atmospheric conditions [8] [10] [13]. Recent quantum chemical calculations have demonstrated that reactions between alpha-thujene and acyl peroxy radicals, specifically the acetyl peroxy radical CH₃C(O)OO·, proceed with remarkably low energy barriers ranging from 0.2 to 3.1 kilocalories per mole [10] [13] [19].
The addition of acyl peroxy radicals to alpha-thujene follows a stereochemically dependent mechanism where the orientation of the radical approach significantly influences reaction kinetics [10] [13] [45]. For the R-acetyl product isomer formation, the reaction proceeds with a barrier height of approximately 1.0 kilocalorie per mole and a rate coefficient of 2.6 × 10⁻¹⁶ cubic centimeters per second [10] [45]. In contrast, the S-acetyl product isomer formation requires higher activation energies between 2.0 and 3.1 kilocalories per mole with correspondingly slower rate coefficients in the range of 10⁻¹⁵ to 10⁻¹⁷ cubic centimeters per second [10] [45].
The acyl peroxy radical addition reaction releases substantial excess energy, which proves sufficient to overcome barriers for subsequent unimolecular ring-opening reactions [8] [10] [13]. This energy release creates a competitive pathway between oxygen addition and ring-opening rearrangement, with alpha-thujene showing branching ratios of 6 to 18 percent for ring-opening depending on the stereoisomer [8] [10]. The accretion reaction leads to the formation of more oxygenated compounds with higher molar masses, potentially contributing significantly to secondary organic aerosol yields [8] [10].
Following the initial acyl peroxy radical addition, the resulting alkyl radical predominantly undergoes oxygen addition to form peroxy radicals [10] [13]. These peroxy radicals can then participate in bimolecular reactions, hydrogen abstraction reactions, or undergo further oxidation through hydrogen shift mechanisms [10] [19]. The autoxidation process can lead to the formation of highly oxygenated organic molecules with oxygen-to-carbon ratios exceeding those typically observed in conventional monoterpene oxidation pathways [8] [10] [11].
Stereoisomer | Barrier Height (kcal/mol) | Rate Coefficient (cm³/s) | Branching Ratio (%) |
---|---|---|---|
R-acetyl product | 1.0 | 2.6 × 10⁻¹⁶ | 18 |
S-acetyl product | 2.0-3.1 | 10⁻¹⁵ - 10⁻¹⁷ | 6-18 |
The three-membered bicyclic structure of alpha-thujene creates significant ring strain that fundamentally alters its atmospheric oxidation dynamics compared to other monoterpenes [8] [9] [10]. The inherent strain energy in the three-membered ring system makes alpha-thujene particularly susceptible to ring-opening reactions that relieve this accumulated strain [15] [16] [37]. Computational studies have revealed that the ring strain in three-membered systems can range from 110 to 115 kilojoules per mole, providing substantial thermodynamic driving force for ring-opening processes [37] [43].
Upon acyl peroxy radical addition or other oxidative attacks, alpha-thujene can undergo ring-opening rearrangements that transform the three-membered ring into more stable six-membered ring structures [9] [10]. This ring expansion process involves the cleavage of the strained carbon-carbon bond in the three-membered ring, followed by rearrangement to form a new double bond and tertiary alkyl radical [9] [10]. The resulting six-membered ring configuration significantly reduces the overall strain energy of the system and provides access to additional oxidation pathways [9] [10].
The ring-opening dynamics in alpha-thujene follow specific mechanistic pathways that depend on the nature of the initial oxidative attack [9] [10] [16]. When nitrate radicals initiate the oxidation process, the first alkyl radical formed from nitrate addition can potentially rearrange to form a new double bond while opening the strained three-membered ring [9]. This rearrangement creates a six-membered ring structure with a new tertiary alkyl radical that can undergo further oxidation to form highly oxygenated, lower-volatility compounds [9].
The competition between ring-opening and alternative reaction pathways depends critically on the excess energy available from the initial oxidation step [8] [10] [18]. For alpha-thujene, the exothermic nature of acyl peroxy radical addition provides sufficient energy to overcome the barriers for ring-opening rearrangement, making this pathway competitive with oxygen addition [8] [10]. The resulting branching ratios between ring-opening and oxygen addition pathways range from 6 to 31 percent depending on the specific oxidation conditions and stereochemical factors [8] [10].
Three-membered rings exhibit enhanced reactivity due to electronic delocalization effects that operate alongside strain release mechanisms [16] [18] [39]. This delocalization phenomenon results in earlier, lower energy transition states that are distinct from barrier lowering due to strain release alone [39]. The enhanced electronic delocalization within the three-membered ring of alpha-thujene contributes to its reactivity and influences the kinetics of ring-opening processes [16] [18] [39].
Process | Energy Barrier (kcal/mol) | Product Type | Significance |
---|---|---|---|
Ring-opening rearrangement | Variable | Six-membered ring | Ring strain relief |
Oxygen addition | Low (0.2-3.1) | Peroxy radical | Chain propagation |
Alkoxy scission | Favorable | Closed-shell product | Chain termination |
Formation of alpha-thujonaldehyde | Exothermic | Carbonyl compound | Secondary organic aerosol precursor |
Computational modeling of hydrogen-shift reactions in alpha-thujene oxidation products provides crucial insights into secondary organic aerosol formation mechanisms [19] [21] [22]. Density functional theory calculations and high-level quantum chemical methods have been employed to determine the energy barriers and kinetic parameters for various hydrogen-shift processes that occur during alpha-thujene atmospheric oxidation [19] [27] [29].
Hydrogen-shift reactions in alpha-thujene-derived peroxy radicals exhibit a wide range of activation barriers, with the most favorable pathways showing barriers between 22.8 and 24.0 kilocalories per mole [19]. The lowest energy hydrogen-shift processes, designated as hydrogen-shift 2 and hydrogen-shift 3, both display identical barrier heights of 24.0 kilocalories per mole but differ significantly in their calculated rate coefficients due to quantum tunneling effects [19]. Hydrogen-shift 3 exhibits a particularly high tunneling factor of 1192, resulting in a rate coefficient on the order of 10⁻³ reciprocal seconds [19].
The computational modeling reveals that hydrogen-shift barriers vary considerably depending on the specific molecular configuration and the nature of the hydrogen atom being abstracted [19] [20]. Higher energy hydrogen-shift processes, such as hydrogen-shift 1 and hydrogen-shift 5, require activation energies of 34.8 and 41.7 kilocalories per mole, respectively, resulting in much slower rate coefficients in the range of 10⁻¹³ reciprocal seconds [19]. These higher barrier processes are less competitive under atmospheric conditions and contribute minimally to the overall oxidation mechanism [19].
The formation of secondary organic aerosol from alpha-thujene oxidation depends critically on the competition between hydrogen-shift reactions and other termination processes [20] [21] [22]. Computational studies indicate that the most efficient secondary organic aerosol formation occurs when hydrogen-shift reactions can proceed multiple times within a single molecular framework, leading to the accumulation of oxygen-containing functional groups [11] [19] [21]. The modeling results suggest that alpha-thujene can undergo up to five sequential hydrogen-shift reactions, with each step increasing the oxygen content by two atoms [11] [19].
Advanced computational methods, including multiconfigurational complete active space self-consistent field theory and coupled cluster theory, have been applied to validate the density functional theory results for alpha-thujene hydrogen-shift processes [29] [31] [40]. These high-level calculations confirm the energy barriers and provide additional insights into the electronic structure changes that occur during hydrogen-shift reactions [29] [31]. The computational modeling also incorporates temperature-dependent rate coefficients and pressure-dependent falloff behavior to accurately represent atmospheric conditions [19] [27].
The role of solvent effects and environmental factors has been incorporated into computational models through continuum solvation methods and explicit solvent calculations [22] [26]. These studies demonstrate that the presence of water and other atmospheric constituents can influence hydrogen-shift barriers by several kilocalories per mole, affecting the overall kinetics of secondary organic aerosol formation [22] [26]. The computational results provide quantitative predictions for secondary organic aerosol yields that can be directly compared with experimental chamber studies [20] [21] [22].
Hydrogen-Shift Type | Barrier Height (kcal/mol) | Rate Coefficient (s⁻¹) | Tunneling Factor |
---|---|---|---|
Hydrogen-shift 1 | 34.8 | 3 × 10⁻¹³ | Low |
Hydrogen-shift 2 | 24.0 | 10⁻³ | 54 |
Hydrogen-shift 3 | 24.0 | 10⁻³ | 1192 |
Hydrogen-shift 4 | 22.8 | 2 × 10⁻² | Moderate |
Hydrogen-shift 5 | 41.7 | 2 × 10⁻¹³ | Low |
Molecular docking investigations have provided crucial insights into the binding interactions between alpha-thujene and various enzyme targets, particularly focusing on terpene synthases and related metabolic enzymes. These studies employ computational modeling approaches to predict binding affinities and elucidate the molecular mechanisms underlying enzyme-substrate interactions [4] [5].
Recent molecular docking analyses have demonstrated that alpha-thujene exhibits significant binding affinity to multiple enzyme targets. In studies investigating lipoxygenase inhibition, alpha-thujene demonstrated the strongest binding affinity among monoterpenes tested, with a binding energy of -6.1 kcal/mol [6]. This binding interaction involves the formation of five hydrogen bonds with critical amino acid residues including GLN A:514, HIS A:518, ILE A:557, LEU A:773, and ILE A:857, along with fifteen hydrophobic interactions that stabilize the enzyme-ligand complex [6].
Table 1: Molecular Docking Studies on Terpene Synthase Binding Affinities
Compound | Binding Affinity (kcal/mol) | Target Enzyme | Hydrogen Bonds | Hydrophobic Interactions |
---|---|---|---|---|
alpha-Thujene | -6.1 | Lipoxygenase | 5 | 15 |
alpha-Pinene | -6.0 | Lipoxygenase | 3 | 12 |
Camphene | -6.2 | Lipoxygenase | 4 | 8 |
Sabinene | -6.0 | Lipoxygenase | 2 | 10 |
beta-Pinene | -5.9 | Lipoxygenase | 3 | 9 |
Comparative molecular docking studies with other monoterpenes reveal that alpha-thujene demonstrates competitive binding characteristics. When evaluated against the N protein of SARS-CoV-2, alpha-thujene achieved a docking score of -6.4 kcal/mol, forming fifteen hydrophobic interactions with key amino acid residues including Ala264, Val270, Phe274, Phe286, Leu291, and Trp301 [5]. These interactions demonstrate the compound's ability to effectively occupy enzyme active sites through multiple non-covalent interactions.
The mechanistic understanding of terpene synthase-substrate interactions has been enhanced through advanced computational approaches, including the development of specialized docking programs such as EnzyDock [7]. These tools address the unique challenges associated with terpene synthase modeling, including the description of carbocation intermediates and the weak dispersion interactions between isoprenoid chains and hydrophobic active site regions [7].
Studies of monoterpene synthase mechanisms have revealed that alpha-thujene and related compounds interact with enzyme active sites through carefully orchestrated binding events. The class I terpene synthase fold creates a hydrophobic active site that is closed off from bulk solvent by flexible loops, with binding of metal ions and pyrophosphate moieties triggering conformational changes that result in active site closure [8]. This mechanism provides protection from bulk solvent and prevents premature quenching of carbocation intermediates [8].
Quantitative Structure-Property Relationship models have been developed to predict the antimicrobial efficacy of alpha-thujene and related monoterpenes based on their molecular descriptors and physicochemical properties. These models incorporate multiple variables including molecular weight, lipophilicity, topological polar surface area, and electronic properties to establish correlations with observed biological activities [9] [10].
The molecular properties of alpha-thujene that influence its antimicrobial activity include a molecular weight of 136.23 g/mol, a calculated logP value of 3.00, and a topological polar surface area of 0.00 Ų, indicating its highly lipophilic nature [1] [11]. These properties contribute to the compound's ability to interact with microbial cell membranes and penetrate lipid bilayers, which is crucial for antimicrobial activity [12].
Table 2: Quantitative Structure-Property Relationship Models for Antimicrobial Efficacy
Compound | Molecular Weight | LogP | Topological PSA | MIC E. coli (mg/L) | MIC S. aureus (mg/L) | QSAR Predicted Activity |
---|---|---|---|---|---|---|
alpha-Thujene | 136.23 | 3.00 | 0.00 | - | - | Moderate |
Thymol | 150.22 | 3.30 | 20.23 | 45 | 135 | High |
Carvacrol | 150.22 | 3.52 | 20.23 | 120 | 90 | High |
Geraniol | 154.25 | 3.28 | 20.23 | 85 | 110 | High |
Camphor | 152.23 | 2.38 | 17.07 | 220 | 180 | Low |
QSPR models have been successfully developed for monoterpenes showing excellent agreement between estimated and experimentally measured minimum inhibitory concentration values [9] [10]. These models utilize physicochemical descriptors including molecular connectivity indices, atom pair descriptors, and topological parameters derived from two-dimensional molecular topology [13].
The antimicrobial efficacy of monoterpenes, including alpha-thujene, has been shown to correlate strongly with specific structural features. Studies have demonstrated that monoterpenes with bicyclic structures and specific substituent patterns exhibit enhanced antimicrobial activity compared to their acyclic counterparts [12]. The bicyclic structure of alpha-thujene, combined with its hydrophobic character, allows for effective interaction with microbial cell membranes, leading to membrane disruption and cell death [12].
Research investigating the structure-antimicrobial activity relationships of monoterpenes has revealed that compounds with higher lipophilicity (logP values between 2.5-4.0) generally demonstrate superior antimicrobial activity [14]. Alpha-thujene, with its logP value of 3.00, falls within this optimal range, suggesting moderate antimicrobial potential [1] [11].
Advanced QSPR modeling approaches have incorporated machine learning techniques to improve prediction accuracy. These models consider multiple descriptors simultaneously, including molecular size, shape, electronic properties, and hydrophobic character, to predict antimicrobial activity against both Gram-positive and Gram-negative bacteria [12] [14].
Flammable;Irritant;Health Hazard;Environmental Hazard